molecular formula C10H7N4O+ B570850 (Cyanoamino)-oxo-quinolin-4-ylazanium CAS No. 117505-22-3

(Cyanoamino)-oxo-quinolin-4-ylazanium

Cat. No.: B570850
CAS No.: 117505-22-3
M. Wt: 199.193
InChI Key: FFVIWCJBDNICFG-UHFFFAOYSA-N
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Description

(Cyanoamino)-oxo-quinolin-4-ylazanium is a quinoline-derived compound characterized by a cyanoamino (-NH-CN) substituent, an oxo group (=O) at the quinoline core, and an azanium (NH₃⁺) moiety at position 2. Quinoline derivatives are widely studied for their pharmacological and industrial applications, including antimicrobial, anticancer, and agrochemical properties .

Properties

CAS No.

117505-22-3

Molecular Formula

C10H7N4O+

Molecular Weight

199.193

IUPAC Name

(cyanoamino)-oxo-quinolin-4-ylazanium

InChI

InChI=1S/C10H7N4O/c11-7-13-14(15)10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,(H,13,15)/q+1

InChI Key

FFVIWCJBDNICFG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)[N+](=O)NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyanoamino)-oxo-quinolin-4-ylazanium typically involves the reaction of quinoline derivatives with cyano and azoxy groups. One common method includes the reaction of 4-chloroquinoline with sodium azide and copper(I) cyanide under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: (Cyanoamino)-oxo-quinolin-4-ylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Cyanoamino)-oxo-quinolin-4-ylazanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyanoamino)-oxo-quinolin-4-ylazanium involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication processes. The compound’s azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components and inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (Compound 52)
  • Structural Features: A 4-oxo-1,4-dihydroquinoline core with a carboxamide group at position 3 and a pentyl chain at position 1.
  • Key Differences: Lacks the cyanoamino group but includes a carboxamide substituent, which may alter binding affinity to enzymes like β-glucosidase (BGLU) .
2-(Cyanoamino)pyrimidine Derivatives
  • Structural Features: Pyrimidine core with a cyanoamino group at position 2.
  • Key Differences: Pyrimidine rings are smaller and less aromatic than quinolines, reducing π-π stacking interactions.
  • Applications: Patented as fungicides, indicating the cyanoamino group’s role in disrupting fungal metabolism .

Functional Group Comparison

Cyanoamino Group vs. Carboxamide Group
  • Cyanoamino (-NH-CN): Enhances electrophilicity and participates in hydrogen bonding. Observed in pathways like cyanoamino acid metabolism, influencing secondary metabolite synthesis in plants .
  • Carboxamide (-CONH₂) : Provides hydrogen-bonding capacity but lacks the nitrile’s reactivity. Common in enzyme inhibitors (e.g., BGLU) .
Azanium (NH₃⁺) vs. Neutral Amine (-NH₂)
  • Azanium : Increases water solubility and ionic interactions, critical for bioavailability.
  • Neutral Amine : Common in lipophilic compounds, favoring membrane penetration .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Key Substituents Biological Role Reference
(Cyanoamino)-oxo-quinolin-4-ylazanium Quinoline -NH-CN, =O, NH₃⁺ Potential enzyme modulation
Compound 52 Quinoline -CONH₂, -Cl, pentyl chain Antimicrobial activity
2-(Cyanoamino)pyrimidines Pyrimidine -NH-CN Fungicidal

Table 2: Pathway Enrichment in Related Studies

Pathway Associated Compounds Biological Impact Reference
Cyanoamino acid metabolism (ko00940) This compound Secondary metabolite synthesis
Phenylpropanoid biosynthesis Quinazoline derivatives Lignin/flavonoid production
Starch/sucrose metabolism Plant-derived cyanoamino compounds Energy regulation

Research Findings and Implications

  • Pharmacological Potential: The azanium group in this compound may enhance solubility, making it a candidate for drug delivery systems. Its structural similarity to Compound 52 suggests possible antimicrobial applications .
  • Agricultural Relevance: Involvement in cyanoamino acid metabolism aligns with plant defense mechanisms, as seen in poplar studies . This compound could be explored for enhancing stress tolerance in crops.
  • Limitations: Direct pharmacological data on this compound are scarce. Most evidence derives from structural analogues or metabolic pathways .

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